molecular formula C6H7BrN2O B12430905 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B12430905
M. Wt: 203.04 g/mol
InChI Key: STZOKHLMHZXBIK-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C6H7BrN2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one typically involves the bromination of 1-methyl-1,2-dihydropyridin-2-one followed by amination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

4-amino-5-bromo-1-methylpyridin-2-one

InChI

InChI=1S/C6H7BrN2O/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,8H2,1H3

InChI Key

STZOKHLMHZXBIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=CC1=O)N)Br

Origin of Product

United States

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